1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzoyl group substituted with a methyl and a nitro group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3-methyl-4-nitrobenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
1-(3-Methyl-4-nitrophenyl)pyrrolidine: This compound lacks the carboxylic acid group, which affects its reactivity and applications.
1-(3-Methyl-4-nitrobenzoyl)pyrrolidine: This compound lacks the carboxylic acid group, making it less versatile in certain reactions.
The presence of both the nitro and carboxylic acid groups in this compound makes it unique and valuable for specific scientific research applications.
Biological Activity
1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
- Molecular Formula : C13H14N2O5
- Molecular Weight : 278.26 g/mol
- CAS Number : 1101842-87-8
- Purity : Minimum 95% .
Biological Activity Overview
The compound exhibits various biological activities, including antibacterial and potential anticancer properties. Its structural features, particularly the presence of a pyrrolidine ring and a nitrobenzoyl moiety, contribute to its pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various pathogens. For instance:
- MIC Values : In vitro evaluations have shown that certain pyrrole derivatives possess minimal inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Pyrrole Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Pyrrole A | Staphylococcus aureus | 3.12 | |
Pyrrole B | Escherichia coli | 12.5 | |
Pyrrole C | Mycobacterium tuberculosis | 5 |
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. The presence of the nitro group is often associated with the generation of reactive nitrogen species that can damage bacterial DNA and proteins.
Case Study: Pyrrolidine Derivatives in Cancer Research
A study evaluated several pyrrolidine derivatives for their effects on cancer cell lines, revealing that some compounds caused significant growth inhibition at low concentrations. The exact pathways remain under investigation, but there is evidence suggesting involvement in modulating apoptotic pathways .
Safety and Toxicity
While exploring the biological activity of this compound, safety profiles must also be considered. Toxicological assessments are necessary to evaluate the potential side effects associated with therapeutic doses.
Properties
IUPAC Name |
1-(3-methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-8-7-9(4-5-10(8)15(19)20)12(16)14-6-2-3-11(14)13(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRWPKZHAUFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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